molecular formula C16H17ClN4OS B2594071 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1210164-13-8

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2594071
CAS No.: 1210164-13-8
M. Wt: 348.85
InChI Key: IKUBGVRRSNYTNS-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide ( 1210164-13-8) is a chemical compound with the molecular formula C16H17ClN4OS and a molecular weight of 348.9 . This benzothiazole-pyrazole carboxamide derivative is part of a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical research. The presence of a chlorine atom in its structure is a key feature, as chlorinated heterocyclic compounds are prominent in drug discovery and development; more than 250 FDA-approved drugs contain chlorine, and these compounds are investigated for use against a wide spectrum of diseases . Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as potent and selective pharmacological tools, specifically functioning as negative allosteric modulators (antagonists) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests potential research applications in neuropharmacology for investigating ion channel function and signal transduction. The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-methyl-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c1-8(2)21-9(3)7-12(20-21)15(22)19-16-18-14-10(4)11(17)5-6-13(14)23-16/h5-8H,1-4H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUBGVRRSNYTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Synthesis and Structure

The compound is synthesized through various chemical reactions involving thiazole and pyrazole moieties. The synthetic pathways often include methods such as:

  • Knoevenagel condensation : A reaction that forms carbon-carbon bonds, crucial for creating complex structures.
  • Molecular hybridization : Combining different molecular fragments to enhance biological activity.

The structure of the compound includes a benzo[d]thiazole ring, which is known for its pharmacological properties, and a pyrazole moiety that contributes to its biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzothiazole derivatives, including those similar to this compound. These compounds have shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis . The inhibitory concentrations (IC50) of these derivatives were found to be lower than those of standard reference drugs, indicating superior potency in some cases .

Antitumor Activity

The compound's structure suggests potential anticancer properties. Thiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, thiazoles with specific substitutions have demonstrated significant activity against human glioblastoma and melanoma cells. The mechanism often involves apoptosis induction and disruption of cellular proliferation pathways .

A comparative analysis of various thiazole derivatives indicated that the presence of electron-withdrawing groups (like chlorine) enhances their anticancer activity by increasing their ability to interact with cellular targets .

The biological mechanisms underlying the activity of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Interaction with DNA : Some thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can trigger cell death pathways in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of thiazole-based compounds:

StudyFindings
Demonstrated moderate to good anti-tubercular activity against M. tuberculosis H37Rv with IC50 values significantly lower than standard treatments.
Identified structure-activity relationships (SAR) showing that modifications on the thiazole ring enhance anticancer properties against various cell lines.
Reported synthesis and evaluation of similar compounds, confirming their potential as effective antimicrobial agents against resistant bacterial strains.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzothiazole derivatives, including the compound . Research indicates that compounds with a benzothiazole moiety exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, newly synthesized benzothiazole derivatives demonstrated moderate to good anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 25 to 50 μg/mL against M. tuberculosis H37Rv .

Ubiquitin Ligase Inhibition

The compound has been investigated for its role as an inhibitor of ubiquitin ligase, which is crucial in regulating protein degradation pathways in cells. This inhibition can potentially lead to therapeutic applications in cancer treatment, where the dysregulation of protein degradation contributes to tumor progression . The structural features of the compound make it a candidate for further development as a selective ubiquitin pathway modulator.

Anti-Tubercular Activity Evaluation

In a recent study, a series of benzothiazole derivatives were evaluated for their anti-tubercular activity. The results indicated that specific substitutions on the benzothiazole ring significantly influenced the biological activity. Compounds with lower MIC values were noted to have better inhibition percentages compared to standard reference drugs like Rifampicin .

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099
102595

Ubiquitin Pathway Modulation

Another study focused on the compound's ability to inhibit ubiquitin ligase activity in cancer cell lines. The findings suggested that treatment with the compound resulted in decreased proliferation rates and increased apoptosis in treated cells, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives

Compounds synthesized in (e.g., 3a–3p ) share a pyrazole-carboxamide scaffold but differ in substituents on the aryl and pyrazole rings. Key comparisons include:

Compound ID Substituents (Pyrazole) Substituents (Aryl) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Spectral Data (¹H-NMR δ, ppm)
3a 4-cyano, 1-phenyl 5-chloro, 3-methyl 133–135 68 402.8 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3b 4-cyano, 1-phenyl 5-chloro, 4-chloro 171–172 68 437.1 8.12 (s, 1H), 7.55–7.43 (m, 9H)
3d 4-cyano, 1-(4-fluorophenyl) 5-chloro, 3-methyl 181–183 71 421.0 8.12 (s, 1H), 7.51–7.21 (m, 9H)
Target Compound 1-isopropyl, 5-methyl 5-chloro, 4-methyl (benzothiazole) ~375.9*

*The target compound’s molecular weight is estimated based on its formula.

  • Chlorine and methyl substituents on the benzothiazole may improve lipophilicity compared to simpler phenyl or chlorophenyl groups in 3a–3d .

Thiazole- and Benzothiazole-Containing Derivatives

Compounds in –5 highlight the role of thiazole rings in bioactive molecules:

Compound Type Key Features Potential Activity Reference
N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide () Combines pyrazole, thiazolidinone, and benzamide groups Likely protease or kinase inhibition
CDK7 Inhibitors () Thiazol-2-yl amino and acrylamide moieties Anticancer (CDK7 targeting)
Thiazol-5-ylmethyl derivatives () Complex substituents on thiazole and azolidine rings Not specified; likely enzyme modulation
  • Unlike CDK7 inhibitors in , the target lacks an acrylamide warhead, suggesting a different mechanism of action (e.g., non-covalent binding) . The carboxamide linker in the target compound is structurally simpler than the multi-ring systems in , which may enhance synthetic accessibility .

Pyrazole Carbothioamide Derivatives

describes pyrazole carbothioamides (e.g., a-r ), which replace the carboxamide oxygen with sulfur:

Compound Type Key Features Potential Impact of Thioamide vs. Carboxamide
Pyrazole carbothioamide () 4,5-dihydro-1H-pyrazole-1-carbothioamide core Reduced hydrogen-bonding capacity; increased lipophilicity
  • Thioamides in are often less polar, which could favor blood-brain barrier penetration—a property the target compound may lack due to its carboxamide .

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